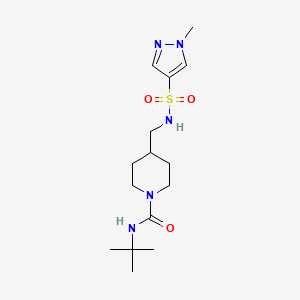

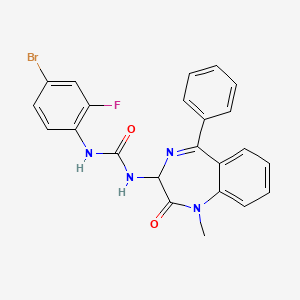

![molecular formula C15H12ClN7 B2674647 1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171500-44-9](/img/structure/B2674647.png)

1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . The synthesis was performed under ultrasonic-assisted conditions, which can improve the yield and reduce the reaction time .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic ring system containing nitrogen atoms . This core is attached to a 4-chlorophenyl group and a 3-methyl-1H-pyrazol-5-amine group .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage . The reactions were performed under ultrasonic-assisted conditions .科学的研究の応用

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus . These findings highlight the compound’s potential in combating viral infections.

Antitubercular Activity

Researchers have synthesized various indole scaffolds for screening antitubercular activity. Although specific data on our compound are scarce, its indole core suggests potential in combating Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) infections .

Optical and Electronic Properties

Indole derivatives exhibit interesting optical and electronic properties. For instance, replacing the phenyl group near the carbonyl group of a chalcone with a pyridine ring significantly alters the nonlinear optical (NLO) response . Investigating our compound’s electronic structure and spectroscopic behavior could reveal valuable insights.

Global Reactivity Descriptors

The Koopmans’ hypothesis has been applied to study global reactivity descriptor parameters, including ionization potential (I), electron affinity (A), band gap (Eg), electronegativity (χ), absolute hardness (η), global softness (S), global electrophilicity (ω), chemical potential (µ), and maximum number of electrons transferred (ΔNmax) . Understanding these descriptors can guide further research.

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the retrieved documents, similar pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activities against EGFR tyrosine kinase . This suggests that the compound might act as an inhibitor of certain kinases, but further studies would be needed to confirm this.

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. For instance, similar pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity . Therefore, this compound could be further investigated for its potential anticancer properties. Additionally, the compound could be used in the synthesis of new heterocyclic derivatives with potential biological activities .

特性

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKHCMPJUGNGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)

![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)